molecular formula C20H19Cl2NO3 B085585 Benzmalecene CAS No. 148-07-2

Benzmalecene

Cat. No.: B085585
CAS No.: 148-07-2
M. Wt: 392.3 g/mol
InChI Key: NKPCAAMLVDTZOB-KHPPLWFESA-N
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Description

Benzmalecene is a chemical compound known for its role as a Krebs cycle inhibitor. It has been studied for its ability to inhibit the active absorption of taurocholate by the small intestine both in vivo and in vitro . This compound has shown potential in various scientific research applications, particularly in the field of biochemistry and pharmacology.

Preparation Methods

The synthesis of Benzmalecene involves several steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies. it is known that the compound can be synthesized through a series of organic reactions involving chlorinated aromatic compounds . Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency.

Chemical Reactions Analysis

Benzmalecene undergoes various chemical reactions, including:

Scientific Research Applications

Benzmalecene has several scientific research applications:

Comparison with Similar Compounds

Benzmalecene can be compared with other Krebs cycle inhibitors and hypocholesterolemic agents. Similar compounds include:

Properties

IUPAC Name

(Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPCAAMLVDTZOB-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043100
Record name Benzmalecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-07-2
Record name Benzmalecene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzmalecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZMALECENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ET4K804XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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